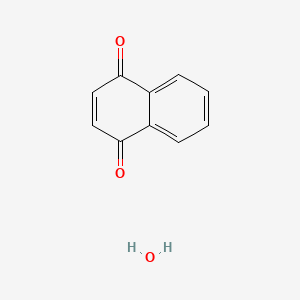
Naphthoquinone monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthoquinone monohydrate is a derivative of naphthoquinone, a naturally occurring organic compound Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring These compounds are known for their vibrant colors and are found in various natural sources, including plants, fungi, and some animals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthoquinone monohydrate typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction is usually carried out in an acidic medium to facilitate the formation of the quinone structure.
Another method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-hydroxy-1,4-naphthoquinone can be achieved using strong acids like sulfuric acid or phosphoric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Naphthoquinone monohydrate undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the quinone ring.
Addition: this compound can participate in addition reactions with nucleophiles, forming adducts.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones.
Addition: Formation of naphthoquinone adducts.
Aplicaciones Científicas De Investigación
Naphthoquinone monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Studied for its role in cellular redox processes and as a potential tool for studying oxidative stress.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of naphthoquinone monohydrate involves its ability to undergo redox cycling. This process generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell damage or death. In cancer cells, this oxidative stress can trigger apoptosis, making this compound a potential anticancer agent .
This compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways. For example, it can inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair .
Comparación Con Compuestos Similares
Naphthoquinone monohydrate can be compared with other naphthoquinone derivatives such as:
Juglone: Found in walnut trees, known for its antimicrobial and allelopathic properties.
Lawsone: Found in henna, used as a dye and has antimicrobial properties.
Plumbagin: Found in the roots of Plumbago species, known for its anticancer and antimicrobial activities.
Propiedades
Fórmula molecular |
C10H8O3 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
naphthalene-1,4-dione;hydrate |
InChI |
InChI=1S/C10H6O2.H2O/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H;1H2 |
Clave InChI |
DGCRIHAGWAKTDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=O)C=CC(=O)C2=C1.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















